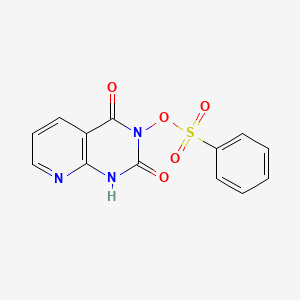
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of multiple hydroxyl groups, which contribute to its chemical reactivity and potential biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dihydroxyphenylacetic acid with appropriate reagents to introduce the hydroxybenzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxybenzoic acid: Shares the hydroxybenzoic acid core but lacks the ethyl linkage.
2,5-Dihydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of the hydroxybenzoic acid.
Gallic acid: Contains three hydroxyl groups on a benzoic acid core but differs in the position and number of hydroxyl groups.
Uniqueness
5-(2-(2,5-Dihydroxyphenyl)ethyl)-2-hydroxybenzoic acid is unique due to its specific arrangement of hydroxyl groups and the ethyl linkage, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
150258-65-4 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
5-[2-(2,5-dihydroxyphenyl)ethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h2,4-8,16-18H,1,3H2,(H,19,20) |
Clave InChI |
LFWUGCULXWIAOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC2=C(C=CC(=C2)O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



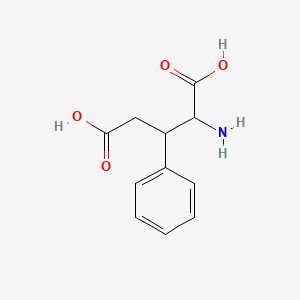

![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)
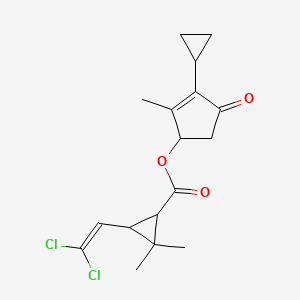
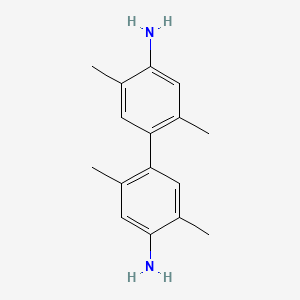
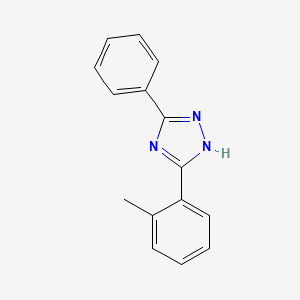
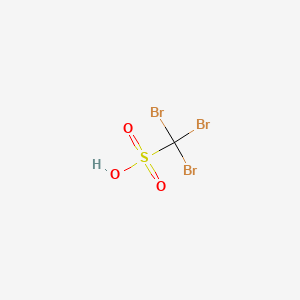
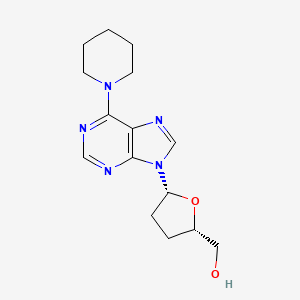
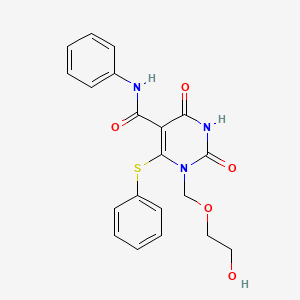
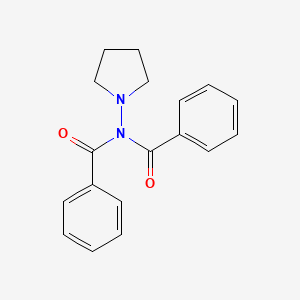
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
